molecular formula C22H24N4O2S B12341949 2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B12341949
M. Wt: 408.5 g/mol
InChI Key: UBQDWYGLPLHXIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound with a molecular formula of C19H18N4O2S. This compound belongs to the class of pyrazolo[1,5-a]pyrazines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactions. One common method involves the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazolone intermediate. This intermediate is then reacted with 2-chloro-3-nitropyrazine under basic conditions to form the pyrazolo[1,5-a]pyrazine core. Finally, the acetamide group is introduced through a nucleophilic substitution reaction with 3-(methylsulfanyl)aniline.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the intermediate stages can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chloro group in the pyrazine ring can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols.

    Solvents: Ethanol, dichloromethane, dimethylformamide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazolo[1,5-a]pyrazines.

Scientific Research Applications

2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylbutyl)acetamide.
  • **2-(4-methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate .

Uniqueness

Compared to similar compounds, 2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its methylsulfanyl group, in particular, provides distinct properties that can be exploited in various applications.

Properties

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

2-[2-(4-methylphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C22H24N4O2S/c1-15-6-8-16(9-7-15)19-13-20-22(28)25(10-11-26(20)24-19)14-21(27)23-17-4-3-5-18(12-17)29-2/h3-12,19-20,24H,13-14H2,1-2H3,(H,23,27)

InChI Key

UBQDWYGLPLHXIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CC(=O)NC4=CC(=CC=C4)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.